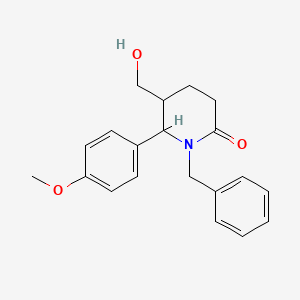

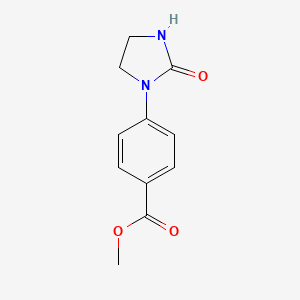

![molecular formula C11H14O4S B1288191 3-[(3,4-Dimethoxyphenyl)sulfanyl]propansäure CAS No. 60169-56-4](/img/structure/B1288191.png)

3-[(3,4-Dimethoxyphenyl)sulfanyl]propansäure

Übersicht

Beschreibung

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin

Im medizinischen Bereich wurde diese Verbindung hinsichtlich ihres Potenzials untersucht, die γ-Globin-Genexpression zu induzieren . Dies ist besonders wichtig bei der Behandlung von β-Hämoglobinopathien und anderen Formen der Anämie, da es die Erythropoese in vivo stimulieren könnte, was zur Produktion von roten Blutkörperchen führt .

Materialwissenschaften

In den Materialwissenschaften können solche Verbindungen bei der Entwicklung von neuen polymeren Materialien eine wichtige Rolle spielen. Ihre Fähigkeit, Komplexe mit Metallen wie Kupfer(II) zu bilden, deutet auf eine mögliche Verwendung bei der Herstellung von neuartigen Koordinationspolymeren mit spezifischen Funktionalitäten hin .

Pharmakologie

Pharmakologisch gesehen deuten die Eigenschaften der Verbindung auf eine Verwendung in der Arzneimittelentwicklung und -synthese hin. Sie könnte als Baustein für die Synthese komplexerer Moleküle mit therapeutischem Potenzial dienen .

Analytische Chemie

In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz in chromatographischen Methoden wie HPLC oder LC-MS verwendet werden, um die Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen zu unterstützen .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemische Analyse

Biochemical Properties

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function. Additionally, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and activity.

Cellular Effects

The effects of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in the regulation of gene expression and cellular metabolism . For instance, it can modulate the expression of genes involved in oxidative stress response and apoptosis. Furthermore, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid can result in adaptive cellular responses, such as the upregulation of detoxification pathways and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activities and the regulation of gene expression . At high doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is involved in several metabolic pathways, particularly those related to the metabolism of aromatic amino acids . It interacts with enzymes such as aromatic-amino-acid aminotransferase, which catalyzes the transamination of aromatic amino acids. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within the cell. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its bioavailability and activity.

Subcellular Localization

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. The subcellular localization of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is crucial for understanding its biochemical properties and mechanisms of action.

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-14-9-4-3-8(7-10(9)15-2)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWIZKGQLSYPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596295 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60169-56-4 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

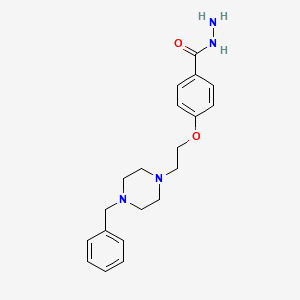

![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)

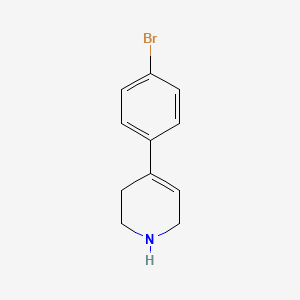

![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)

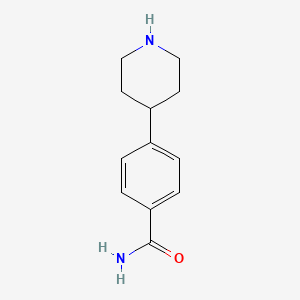

![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)

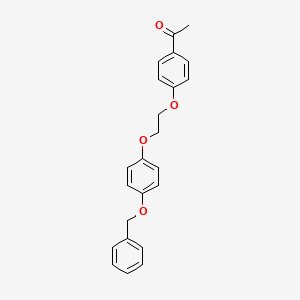

![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)

![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)